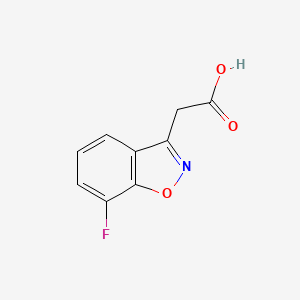
Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate is an organic compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) protecting group, and a methyl ester functional group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its reactive bromine atom and the protective nature of the TBDMS group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate typically involves the protection of a hydroxyl group with a TBDMS group followed by bromination. One common method involves the reaction of 3-hydroxybenzoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the TBDMS ether. This is followed by esterification with methanol and subsequent bromination using a brominating agent like N-bromosuccinimide (NBS) under light or heat to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate can undergo various types of reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Major Products
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Deprotection: Formation of the corresponding hydroxybenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Could be used in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate primarily involves its reactivity due to the bromine atom and the protective nature of the TBDMS group. The bromine atom can participate in substitution reactions, while the TBDMS group protects the hydroxyl group from unwanted reactions until it is selectively removed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- tert-Butyl bromoacetate
- 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole
Uniqueness
Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate is unique due to its combination of a bromine atom, a TBDMS protecting group, and a methyl ester functional group. This combination allows for selective reactions and protection strategies in organic synthesis, making it a valuable intermediate in the preparation of complex molecules.
Eigenschaften
Molekularformel |
C14H21BrO3Si |
|---|---|
Molekulargewicht |
345.30 g/mol |
IUPAC-Name |
methyl 3-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzoate |
InChI |
InChI=1S/C14H21BrO3Si/c1-14(2,3)19(5,6)18-12-8-10(13(16)17-4)7-11(15)9-12/h7-9H,1-6H3 |
InChI-Schlüssel |
DINKRYFPFVOHCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
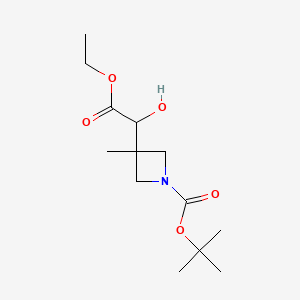
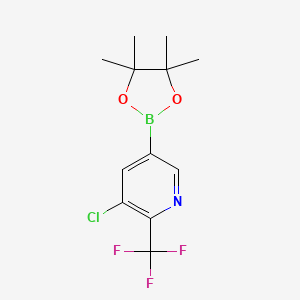
![1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride](/img/structure/B13454563.png)

![3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13454572.png)
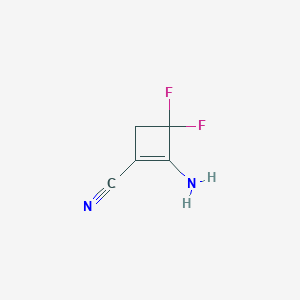
![1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane](/img/structure/B13454587.png)
![rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13454592.png)
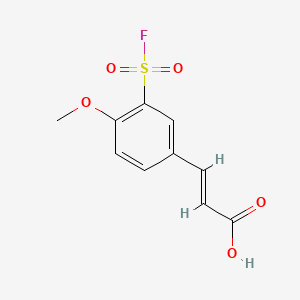
![N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B13454599.png)

